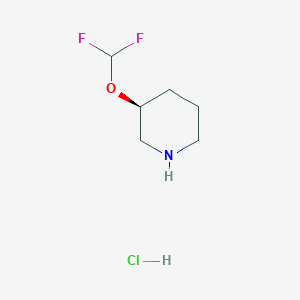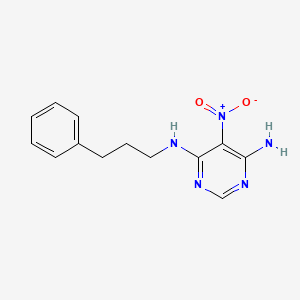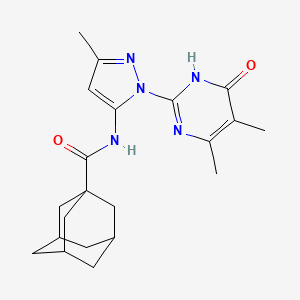
(3r,5r,7r)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3r,5r,7r)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.48. The purity is usually 95%.
BenchChem offers high-quality (3r,5r,7r)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)adamantane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3r,5r,7r)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)adamantane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis of Isoxazolines and Isoxazoles : Research by Rahmouni et al. (2014) in the "Arabian Journal of Chemistry" focused on the synthesis of novel isoxazolines and isoxazoles derivatives, including compounds related to the target chemical. These derivatives were synthesized through a [3+2] cycloaddition process (Rahmouni et al., 2014).
Adamantane Derivatives Synthesis : Soselia et al. (2020) in "Letters in Organic Chemistry" synthesized novel benzimidazole-5(6)-carboxamide, carbohydrazide, and 1,3,4-oxadiazole derivatives bearing an adamantane moiety, which is structurally related to the target compound (Soselia et al., 2020).
Antitumor and Antimicrobial Applications
Antitumor Activity : A study by Fahim et al. (2019) in "Current computer-aided drug design" evaluated the antitumor activity of novel pyrimidiopyrazole derivatives, demonstrating promising results against HepG2 cell lines. This research indicates the potential antitumor applications of similar compounds (Fahim et al., 2019).
Antimicrobial and Anticancer Agents : Hafez et al. (2016) in "Bioorganic & medicinal chemistry letters" synthesized novel pyrazole and pyrimidine derivatives, including antimicrobial and anticancer agents. This indicates the potential use of similar compounds in developing treatments for infections and cancer (Hafez et al., 2016).
Chemical Analysis and Theoretical Studies
Chemical Structure Elucidation : Al-Amiery et al. (2012) in "Molecules" focused on synthesizing and characterizing pyranopyrazoles. The study included detailed analysis using UV-VIS, FT-IR, NMR, and theoretical calculations, providing insights into the structural characteristics of similar compounds (Al-Amiery et al., 2012).
Density Functional Theory Calculations : Palkar et al. (2017) in "Medicinal Chemistry Research" conducted a study involving synthesis, spectral studies, antibacterial evaluation, and quantitative structure–activity relationships (QSAR) of pyrazol-5-one derivatives. This research is valuable for understanding the behavior and potential applications of similar chemical compounds (Palkar et al., 2017).
properties
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-11-4-17(26(25-11)20-22-13(3)12(2)18(27)24-20)23-19(28)21-8-14-5-15(9-21)7-16(6-14)10-21/h4,14-16H,5-10H2,1-3H3,(H,23,28)(H,22,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBAUHRVPHAGHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC(=C(C(=O)N5)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3r,5r,7r)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)adamantane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-1-[3-(trifluoromethyl)phenyl]tetrazole](/img/structure/B2414401.png)
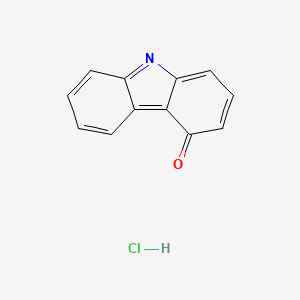
![N-[[6-(3-Aminopyrrolidin-1-yl)pyridin-2-yl]methyl]-2-nitrobenzenesulfonamide](/img/structure/B2414405.png)
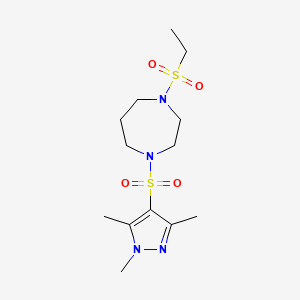
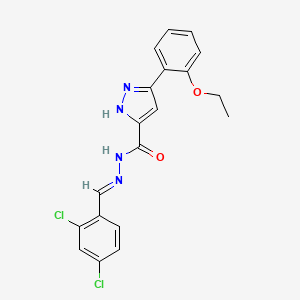

![3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2414413.png)
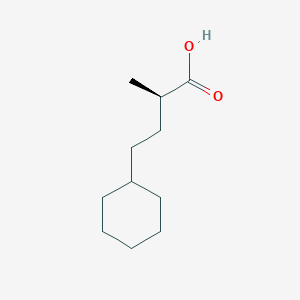
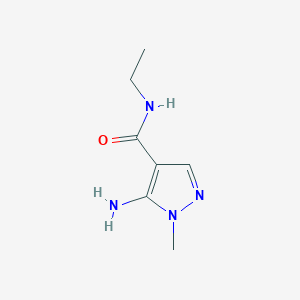
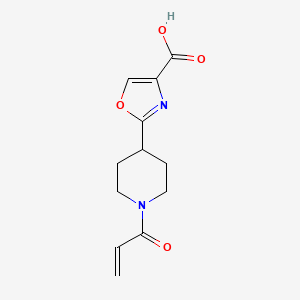
![5-Ethyl-2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2414417.png)
